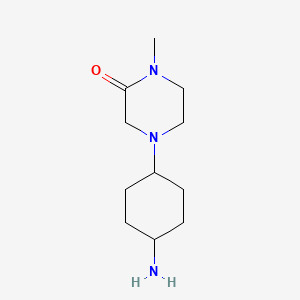

4-(4-氨基环己基)-1-甲基哌嗪-2-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“4-Aminocyclohexyl” is a chemical compound that is often used as an intermediate in the manufacture of medicinal products . It’s also an important intermediate in the synthesis of other complex organic compounds .

Synthesis Analysis

The synthesis of “4-Aminocyclohexyl” often starts from paracetamol (p-acetamido-phenol), which is catalytically hydrogenated in aqueous or alcoholic solution . The free amino alcohols are then obtained by hydrolysis of the isolated, dried trans-acetamidocyclohexanol, for example by reaction in an acidic and/or alkaline medium with the release of the amino function .

Molecular Structure Analysis

The molecular formula of “4-Aminocyclohexyl” is C7H15NO . Its average mass is 129.200 Da and its monoisotopic mass is 129.115356 Da .

科学研究应用

药用化学中的药效团多功能性

与感兴趣的化学结构密切相关的 N-苯基哌嗪亚基因其在药用化学中的多功能性而备受关注。它已被证明具有“类药物”特性,并已被纳入进入中枢神经系统疾病治疗后期临床试验的化合物中。这种支架通过适当的取代,可以产生新类别的先导化合物和原型化合物,用于除传统中枢神经系统应用之外的各种治疗领域。其潜在的未充分利用表明在治疗应用中存在充足的多样化机会,敦促在当前限制之外进一步探索 (Maia、Tesch 和 Fraga,2012)。

在 DNA 相互作用和潜在应用中的作用

另一种衍生物,合成染料 Hoechst 33258,它是一种 N-甲基哌嗪衍生物,表现出与双链 B-DNA 小沟的强结合,对富含 AT 的序列具有特异性。这种结合特性被用于荧光 DNA 染色,为细胞生物学中的染色体和核染色做出了重大贡献,还有其他应用。Hoechst 衍生物还可用于放射防护和作为拓扑异构酶抑制剂,表明它们在治疗和诊断领域具有更广泛的用途 (Issar 和 Kakkar,2013)。

杂环化合物的合成

感兴趣的化学结构也与杂环化合物的合成有关,这是药物发现的基石。例如,含有 1,2,4-三唑支架的化合物对癌细胞、微生物和各种疾病表现出显着的生物活性。已经详细阐述了使用与所讨论化合物相关的衍生物合成这些支架的策略,强调了此类化学结构在发现新候选药物中的重要性 (Nasri、Bayat 和 Kochia,2021)。

安全和危害

作用机制

Target of Action

The primary target of 4-(4-Aminocyclohexyl)-1-methylpiperazin-2-one is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, playing a significant role in cell division and proliferation.

Mode of Action

This inhibition can halt the cell cycle progression, preventing cell division and proliferation .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase. This transition is crucial for DNA replication. By inhibiting CDK2, the compound can effectively halt cell division and proliferation .

Pharmacokinetics

The compound’s absorption, distribution, metabolism, and excretion (adme) would significantly impact its bioavailability and therapeutic potential .

Result of Action

The primary result of the action of 4-(4-Aminocyclohexyl)-1-methylpiperazin-2-one is the inhibition of cell division and proliferation due to its effect on CDK2. This could potentially make it useful in the treatment of diseases characterized by uncontrolled cell growth, such as cancer .

Action Environment

The efficacy and stability of 4-(4-Aminocyclohexyl)-1-methylpiperazin-2-one, like many other compounds, could be influenced by various environmental factors. These factors could include pH, temperature, presence of other compounds, and the specific characteristics of the biological environment in which the compound is active .

属性

IUPAC Name |

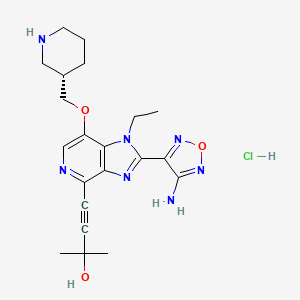

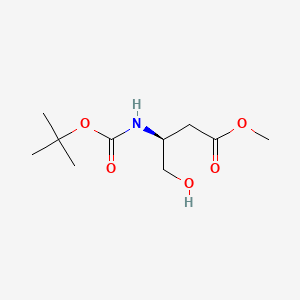

4-(4-aminocyclohexyl)-1-methylpiperazin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N3O/c1-13-6-7-14(8-11(13)15)10-4-2-9(12)3-5-10/h9-10H,2-8,12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DESIXIIXVICQSH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1=O)C2CCC(CC2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,8-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane-2-yl)-6,6,12,12-tetraoctylindeno[1,2-b]fluorene](/img/structure/B565870.png)

![1,2-Cyclopentanediol, 3-[7-[[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]amino]-5-(propylsulfonyl)-3H-1,2,3-triazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)-, (1S,2S,3R,5S)-](/img/structure/B565874.png)

![(1S,2S,3R,5S)-3-(7-(((1R,2S)-2-(3,4-difluorophenyl)cyclopropyl)amino)-5-(propylsulfinyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol](/img/structure/B565875.png)